
3-Chloro-4-methyl-2-(methylthio)pyridine
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Overview
Description
3-Chloro-4-methyl-2-(methylthio)pyridine is a useful research compound. Its molecular formula is C7H8ClNS and its molecular weight is 173.66 g/mol. The purity is usually 95%.
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Q & A
Q. What are the established synthetic methodologies for 3-Chloro-4-methyl-2-(methylthio)pyridine, and how do reaction parameters influence the outcomes?
Level: Basic
Answer:
The synthesis of this compound typically involves:
- Nucleophilic substitution : Reacting a pre-functionalized pyridine derivative (e.g., 3-chloro-4-methylpyridine) with methanethiol or its derivatives under basic conditions .
- Cross-coupling reactions : Utilizing palladium-catalyzed Suzuki-Miyaura coupling to introduce the methylthio group, though this requires pre-functionalization with a leaving group (e.g., iodine or bromine) at position 2 .
Key reaction parameters :
- Temperature : Higher temperatures (80–120°C) enhance reaction rates but may lead to side reactions like oxidation of the methylthio group .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethers (THF) are preferred for coupling reactions .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for coupling efficiency .
Q. How can researchers optimize the purity and yield of this compound during synthesis?
Level: Advanced
Answer:
Optimization strategies include:
- Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) effectively separates byproducts. Recrystallization in ethanol/water mixtures improves crystalline purity .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times dynamically .
- Catalyst loading : Reducing Pd catalyst to 1–2 mol% minimizes metal contamination while maintaining yield in coupling reactions .
Data-driven approach :
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
Level: Basic
Answer:
- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., methylthio at δ 2.5 ppm for ¹H; pyridine ring carbons at δ 120–160 ppm for ¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₇H₈ClNS, exact mass: 175.01 g/mol) .
- HPLC : Quantifies purity using C18 columns with UV detection at 254 nm .
Q. How does the methylthio substituent at position 2 influence the electronic properties and reactivity of the pyridine ring compared to other sulfur-containing groups?
Level: Advanced
Answer:
The methylthio group (-SMe) is a moderate electron donor via resonance, which:
- Activates the pyridine ring toward electrophilic substitution at positions 5 and 6.
- Enables oxidation : Under mild conditions (H₂O₂, AcOH), it forms sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), altering solubility and bioactivity .
Comparison with other sulfur groups :
Group | Electronic Effect | Reactivity |
---|---|---|
-SMe | Electron-donating | Oxidizable |
-SH | Strong donor | Prone to dimerization |
-SO₂CH₃ | Electron-withdrawing | Stabilizes negative charge |
Q. What are the documented biological activities of this compound derivatives, and how do structural modifications alter these properties?
Level: Advanced
Answer:
Derivatives of this compound exhibit:
- Antimicrobial activity : Fluorine or bromine substitution at position 4 enhances potency against Gram-positive bacteria .
- Herbicidal effects : Methylthio-to-sulfone conversion increases lipophilicity, improving foliar absorption .
Structure-Activity Relationship (SAR) Table :
Q. What strategies are recommended for resolving contradictions in experimental data when synthesizing novel derivatives of this compound?
Level: Advanced
Answer:
- Control experiments : Replicate reactions under inert atmospheres to rule out oxidation artifacts .
- Cross-validation : Compare NMR data with computational predictions (DFT calculations) to confirm regiochemistry .
- Collaborative analysis : Use X-ray crystallography to resolve ambiguous stereochemistry in derivatives .
Case Study : Conflicting HPLC purity reports (95% vs. 85%) were resolved by identifying a UV-inactive byproduct via LC-MS .
Properties
Molecular Formula |
C7H8ClNS |
---|---|
Molecular Weight |
173.66 g/mol |
IUPAC Name |
3-chloro-4-methyl-2-methylsulfanylpyridine |
InChI |
InChI=1S/C7H8ClNS/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3 |
InChI Key |
PZPRCBFEHTXMMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)SC)Cl |
Origin of Product |
United States |
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